molecular formula C10H12N4 B1428019 1-[1-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE CAS No. 944905-64-0

1-[1-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE

Cat. No.: B1428019
CAS No.: 944905-64-0
M. Wt: 188.23 g/mol
InChI Key: CEFKWQDLEBSHQB-UHFFFAOYSA-N
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Description

1-[1-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE: is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE can be achieved through “Click” chemistry, a widely used method for constructing 1,2,3-triazole rings. One common approach involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. This reaction is typically carried out in an aqueous medium, which is environmentally friendly and provides good yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemistry: In chemistry, 1-[1-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE is used as a building block for synthesizing more complex molecules. Its unique triazole ring structure makes it valuable for constructing heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, photographic materials, and corrosion inhibitors. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1-[1-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects. Molecular docking studies have shown that the compound can form stable interactions with enzyme residues, contributing to its inhibitory potential .

Comparison with Similar Compounds

Uniqueness: The presence of the triazole ring in 1-[1-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE imparts unique chemical properties, such as enhanced stability and reactivity. This makes it distinct from other similar compounds and valuable for various applications .

Properties

CAS No.

944905-64-0

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

[1-(3-methylphenyl)triazol-4-yl]methanamine

InChI

InChI=1S/C10H12N4/c1-8-3-2-4-10(5-8)14-7-9(6-11)12-13-14/h2-5,7H,6,11H2,1H3

InChI Key

CEFKWQDLEBSHQB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C=C(N=N2)CN

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(N=N2)CN

Origin of Product

United States

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